molecular formula C29H28N2O5 B6525096 11-{[7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one CAS No. 1040706-81-7

11-{[7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B6525096
CAS No.: 1040706-81-7
M. Wt: 484.5 g/mol
InChI Key: SEWGKYURSPFCRW-UHFFFAOYSA-N
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Description

This compound is a hybrid structure combining a substituted coumarin (2H-chromen-2-one) moiety with a tricyclic diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one system. Key structural features include:

  • Coumarin core: A 7-hydroxy-4-methyl-2-oxo-2H-chromene scaffold substituted with a 4-methoxyphenyl group at position 2.
  • Tricyclic system: A nitrogen-containing tricyclic framework fused to the coumarin via a methylene bridge.

The coumarin moiety is known for bioactivity in anti-inflammatory and anticancer contexts, while the tricyclic diazatricyclo system may contribute to unique pharmacokinetic properties .

Properties

IUPAC Name

11-[[7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2-oxochromen-8-yl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O5/c1-17-22-10-11-25(32)23(28(22)36-29(34)27(17)19-6-8-21(35-2)9-7-19)16-30-13-18-12-20(15-30)24-4-3-5-26(33)31(24)14-18/h3-11,18,20,32H,12-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWGKYURSPFCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CC4CC(C3)C5=CC=CC(=O)N5C4)O)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 11-{[7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tricyclic structure with various functional groups that contribute to its biological activity. The main structural components include:

  • Hydroxycoumarin moiety: Known for various biological activities including antioxidant and anti-inflammatory effects.
  • Methoxyphenyl group: Potentially enhances the compound's lipophilicity and biological interaction.
  • Diazatricyclo framework: Imparts unique electronic properties that may influence its interaction with biological targets.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of hydroxy and methoxy groups in this compound enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that related compounds can reduce oxidative damage in various cellular models.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. For instance, in vitro studies revealed that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.24
Escherichia coli3.9

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in oxidative stress and inflammation.
  • Interference with Cell Signaling Pathways: It may modulate signaling pathways related to cell growth and survival.

Case Studies

  • Study on Antimicrobial Activity:
    A recent study evaluated the antimicrobial effects of the compound against various pathogens. Results indicated a strong bactericidal effect at low concentrations, suggesting potential for development as an antimicrobial agent .
  • Anticancer Research:
    In another study focusing on cancer cell lines, the compound was found to significantly reduce cell viability and induce apoptosis through caspase activation . The findings highlight its potential as a lead compound for anticancer drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin Derivatives with Methoxy/Hydroxy Substituents
Compound Name Key Structural Differences Biological Relevance (Reported) Reference
5-Hydroxy-4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-7-yl ester (Compound 5, ) 3,4,5-Trimethoxyphenyl at C2; ester linkage Antiproliferative activity in cancer models
7-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one () Flavone backbone; 3'-O-methylation Antioxidant and anti-inflammatory effects
Target Compound 4-Methyl and 4-methoxyphenyl groups; tricyclic fusion Hypothesized dual-action (anticancer + CNS modulation)

Key Observations :

  • The 4-methoxyphenyl group in the target compound may enhance lipophilicity compared to polar 3',4',5'-trimethoxy derivatives (e.g., Compound 5 in ) .
Tricyclic Diazatricyclo Compounds
Compound Name Core Structure Differences Functional Implications Reference
11-(2-Hydroxyethyl)-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one () Hydroxyethyl substituent vs. coumarin fusion Unreported bioactivity; synthetic intermediate
(±)-Tricyclic carboxylic acid derivatives () Decalin-like framework; carboxylate groups Anti-inflammatory and antiproliferative effects

Key Observations :

  • The coumarin-tricyclic fusion in the target compound introduces a rigid, planar region that may favor DNA intercalation or topoisomerase inhibition, as seen in podophyllotoxin analogs () .
  • The absence of a carboxylic acid group (cf.

Functional and Pharmacological Implications

Structure-Activity Relationships (SAR)
  • Methoxy Positioning : The 4-methoxyphenyl group in the target compound contrasts with 3,4,5-trimethoxy derivatives (), which are associated with tubulin polymerization inhibition. This substitution may redirect activity toward kinase or protease targets .
Computational Predictions
  • Chemical Similarity Analysis : Fingerprint-based algorithms () predict shared bioactivity with coumarin-based anticoagulants (e.g., warfarin) and tricyclic antidepressants (e.g., imipramine) due to overlapping pharmacophoric features .

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